Cas no 791-28-6 (Triphenylphosphine oxide)

       Triphenylphosphine oxide(Triphenylphosphine oxide)White crystals,Used for fluorescent anti-counterfeiting powder, etc,Also used as organic synthesis and pharmaceutical intermediates\catalyzer\Extractant, etc.

Triphenylphosphine oxide structure
Triphenylphosphine oxide structure
Triphenylphosphine oxide
791-28-6
C18H15OP
278.284865617752
MFCD00002080
39922
13097

Triphenylphosphine oxide Properties

Names and Identifiers

    • Triphenylphosphine oxide
    • AURORA KA-1603
    • TPO
    • Phosphine oxide, triphenyl-
    • Triphenyl phosphorus oxide
    • Triphenylphosphanoxid
    • Triphenylphosphanoxide
    • triphenyl-phosphineoxid
    • TriphenylphosphineOxide,&gt
    • TPPO: Triphenylphosphine Oxide
    • Triphenylphosphinoxid
    • TPPO
    • oxo(triphenyl)phosphorane
    • Di(phenyl)phosphorylbenzene
    • Triphenylphosphine monoxide
    • Trisphenylphosphine oxide
    • Triphenylphosphine O
    • Ph3PO
    • Oseltamivir Impurity 41
    • Triphenyl phosphine oxide
    • triphenylphosphane oxide
    • diphenylphosphorylbenzene
    • Triphenylphosphineoxide
    • (diphenylphosphoroso)benzene
    • FIQMHBFVRAXMOP-UHFFFAOYSA-N
    • Z69161FKI3
    • Triphenylphosphine oxide, 99%
    • phosphorane, triphenyl-, oxide
    • triphenylphosphino
    • Triphenylphosphorusoxychloride
    • Triphenylphosphine Oxide
    • CS-Z0018
    • POPh3
    • Triphenylphosphine oxide, 98%
    • NS00010696
    • DTXSID2022121
    • 791-28-6
    • DTXCID402121
    • (C6H5)3PO
    • (C6H5)3P=O
    • triphenylphospine oxide
    • CHEBI:36601
    • A839592
    • triphenylphosphine-oxide
    • diphenyl-phosphoryl-benzene
    • MFCD00002080
    • SCHEMBL3949
    • NSC398
    • FT-0632960
    • D70900
    • CAS-791-28-6
    • Q421154
    • InChI=1/C18H15OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15
    • NSC 398
    • F3145-4424
    • BCP19260
    • triphenylphisphine oxide
    • AKOS000494984
    • NSC-398
    • NCGC00255292-01
    • EC 212-338-8
    • triphenyl-lambda(5)-phosphanone
    • BP-20684
    • T0625
    • triphenyphosphine oxide
    • BENZYLETHYLPIPERIDINE-1,3-DICARBOXYLATE
    • EN300-134404
    • Z56757699
    • triphenyl-phosphine oxide
    • tri-phenylphosphine oxide
    • Tox21_302054
    • UNII-Z69161FKI3
    • Triphenylphosphine oxide; Triphenyl phosphine oxide; Orlistat Related Compound C; Alprostadil Impurity K
    • ALPROSTADIL IMPURITY K [EP IMPURITY]
    • Triphenylphosphine oxide, analytical standard
    • EINECS 212-338-8
    • CHEMBL482091
    • AC-19038
    • SCHEMBL1835805
    • triphenylphosphinoxide
    • J-525125
    • Triphenylphosphine oxide (ACI)
    • PP 560
    • Triphenylphosphine Oxide,99%
    • STK123697
    • ALPROSTADIL IMPURITY K (EP IMPURITY)
    • Phosphine oxide, triphenyl
    • DB-009890
    • +Expand
    • MFCD00002080
    • FIQMHBFVRAXMOP-UHFFFAOYSA-N
    • 1S/C18H15OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
    • O=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
    • 745854

Computed Properties

  • 278.086052g/mol
  • 0
  • 2.8
  • 0
  • 1
  • 3
  • 278.086052g/mol
  • 278.086052g/mol
  • 17.1Ų
  • 20
  • 281
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 3.32600
  • 26.88000
  • 1.619
  • Slightly soluble
  • 360 ºC
  • 150-157 °C (lit.)
  • Fahrenheit: 356 ° f
    Celsius: 180 ° c
  • methanol: 25 mg/mL, clear
  • White crystals
  • Slightly soluble in water
  • 1.21

Triphenylphosphine oxide Security Information

  • GHS07 GHS07
  • SZ1676000
  • 2
  • S26-S61
  • I; II; III
  • R22; R52/53
  • 6.1
  • Xn Xn
  • NONH for all modes of transport
  • H302,H315,H319,H335
  • P261,P305+P351+P338
  • warning
  • −20°C
  • III
  • 22-36/37/38
  • Warning
  • Yes
  • 9

Triphenylphosphine oxide Customs Data

  • 29310095
  • China Customs Code:

    29310095

Triphenylphosphine oxide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003VMM-25g
Triphenylphosphine oxide
791-28-6 97%
25g
$4.00 2024-04-21
A2B Chem LLC
AB80158-25g
Triphenylphosphine oxide
791-28-6 97%
25g
$4.00 2024-04-19
abcr
AB111651-25 g
Triphenylphosphine oxide, 99%; .
791-28-6 99%
25g
€59.40 2023-06-24
Ambeed
A151260-25g
Triphenylphosphine oxide
791-28-6 97%
25g
$5.0 2024-07-24
ChemScence
CS-Z0018-500g
NSC 398
791-28-6 99.98%
500g
$34.0 2022-04-26
Cooke Chemical
A7683912-25G
Triphenylphosphine oxide
791-28-6 98%
25g
RMB 23.20 2023-09-07
Enamine
EN300-134404-0.05g
(diphenylphosphoroso)benzene
791-28-6 93%
0.05g
$19.0 2023-07-07
Fluorochem
215187-10g
Triphenylphosphine oxide
791-28-6 99%
10g
£10.00 2022-03-01
Life Chemicals
F3145-4424-0.25g
(diphenylphosphoroso)benzene
791-28-6 95%+
0.25g
$18.0 2023-09-06
Oakwood
215187-1g
Triphenylphosphine oxide
791-28-6 98%
1g
$9.00 2024-07-19

Triphenylphosphine oxide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Water
Reference
Effect of the triphenylphosphonium group on electrophilic substitution in the naphthalene series
Bukachuk, O. M.; et al, Zhurnal Obshchei Khimii, 1986, 56(8), 1789-94

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Chloroform
2.1 Reagents: Sodium ethoxide Solvents: Water
Reference
Effect of the triphenylphosphonium group on electrophilic substitution in the naphthalene series
Bukachuk, O. M.; et al, Zhurnal Obshchei Khimii, 1986, 56(8), 1789-94

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Nickel dichloride
2.1 Reagents: Sulfuric acid Solvents: Chloroform
3.1 Reagents: Sodium ethoxide Solvents: Water
Reference
Effect of the triphenylphosphonium group on electrophilic substitution in the naphthalene series
Bukachuk, O. M.; et al, Zhurnal Obshchei Khimii, 1986, 56(8), 1789-94

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Carbon tetrabromide Solvents: Dichloromethane ;  24 h, rt
Reference
Novel porphyrin-containing hydrogels obtained by frontal polymerization: Synthesis, characterization and optical properties
Martinez-Serrano, Ricardo D.; Ugone, Valeria; Porcu, Pasquale ; Vonlanthen, Mireille ; Sorroza-Martinez, Kendra; et al, Polymer, 2022, 247,

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Dichloromethane ;  30 min, rt
Reference
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Chloroform-d
Reference
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
Reference
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane
1.2 Solvents: Acetonitrile
2.1 Solvents: Chloroform-d
Reference
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
Reference
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Reference
Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction
Zhong, Chun-Hong; Huang, Wenhua, ACS Omega, 2020, 5(26), 16010-16020

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Benzenaminium, 3-carboxy-4-iodyl-N,N,N-trimethyl-, inner salt Solvents: Acetonitrile ,  Water ;  rt; 0.5 h, rt
Reference
Singlet Oxygen Generation from a Water-Soluble Hypervalent Iodine(V) Reagent AIBX and H2O2: An Access to Artemisinin
Shen, Hui-Jie; Hu, Ze-Nan; Zhang, Chi, Journal of Organic Chemistry, 2022, 87(6), 3885-3894

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Dimethyldioxirane Solvents: Acetone
Reference
Dioxirane oxidations of compounds other than alkenes
Adam, Waldemar; Zhao, Cong-Gui; Jakka, Kavitha, Organic Reactions (Hoboken, 2007, 69, 1-346

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Oxygen Solvents: N-Methyl-2-pyrrolidone
Reference
Regenerable N-alkylamide hydroperoxide for catalytic substrate oxidation
Patton, Douglas E.; Drago, Russell S., Journal of the Chemical Society, 1993, (14), 1611-15

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2659229-80-6 Solvents: Benzene-d6 ;  15 min, rt
Reference
Structure and Reactivity of a High-Spin, Nonheme Iron(III)-Superoxo Complex Supported by Phosphinimide Ligands
Winslow, Charles ; Lee, Heui Beom; Field, Mackenzie J.; Teat, Simon J.; Rittle, Jonathan, Journal of the American Chemical Society, 2021, 143(34), 13686-13693

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2703778-52-1 Solvents: Acetone ;  25 °C
Reference
Formation of cobalt-oxygen intermediates by dioxygen activation at a mononuclear nonheme cobalt(II) center
Malik, Deesha D.; Chandra, Anirban; Seo, Mi Sook; Lee, Yong-Min; Farquhar, Erik R.; et al, Dalton Transactions, 2021, 50(34), 11889-11898

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Nickel dichloride Solvents: Acetonitrile ;  20 min, 150 °C
Reference
A surprising mechanism lacking the Ni(0) state during the Ni(II)-catalyzed P-C cross-coupling reaction performed in the absence of a reducing agent - An experimental and a theoretical study
Henyecz, Reka; Mucsi, Zoltan; Keglevich, Gyoergy, Pure and Applied Chemistry, 2020, 92(3), 493-503

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Gold(2+), bis[μ-[1,1′-methylenebis[1,1-diphenylphosphine-κP]]]di-, chloride (1:2… ;  24 h
Reference
Reductive C-C Coupling by Desulfurizing Gold-Catalyzed Photoreactions
Zhang, Lumin; Si, Xiaojia; Yang, Yangyang; Witzel, Sina; Sekine, Kohei; et al, ACS Catalysis, 2019, 9(7), 6118-6123

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Telluroxanthylium, 3,6-bis(dimethylamino)-9-(2,4,6-trimethylphenyl)-, hexafluoro… Solvents: Methanol-d4 ;  18 h
Reference
Tellurorhodamine photocatalyzed aerobic oxidation of organo-silanes and phosphines by visible-light
Rettig, Irving D.; Van, Jackson; Brauer, Jacob B.; Luo, Wentai; McCormick, Theresa M., Dalton Transactions, 2019, 48(17), 5665-5673

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Water Catalysts: Riboflavin, 1,5-dihydro-3-methyl-, 2′,3′,4′,5′-tetraacetate Solvents: Acetonitrile
Reference
Azodicarboxylate-free esterification with triphenylphosphine mediated by flavin and visible light: method development and stereoselectivity control
Marz, Michal; Kohout, Michal; Nevesely, Tomas; Chudoba, Josef; Prukala, Dorota; et al, Organic & Biomolecular Chemistry, 2018, 16(36), 6809-6817

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2226532-82-5 Solvents: Toluene ;  0.5 h, 20 °C
Reference
Fullerene C60 derivatives as efficient sensitizers of oxidation under the mild conditions of atmospheric air
Malikova, R. N.; Sakhautdinov, I. M.; Ishbaeva, S. M.; Yunusov, M. S., Russian Journal of General Chemistry, 2017, 87(10), 2497-2499

Synthetic Circuit 21

Reaction Conditions
1.1 Catalysts: 2101299-06-1 Solvents: Dimethyl sulfoxide ;  62 h, rt
Reference
Synthesis, characterization and oxygen atom transfer reactivity of a pair of Mo(IV)O- and Mo(VI)O2-enedithiolate complexes - a look at both ends of the catalytic transformation
Ghosh, Ashta C.; Samuel, Prinson P.; Schulzke, Carola, Dalton Transactions, 2017, 46(23), 7523-7533

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Selectfluor Solvents: Acetonitrile ,  Water ;  5 min, rt
Reference
Mild and efficient oxidation of phosphorus(III) compounds with Selectfluor
Chen, Qian; Zeng, Jiekun; Yan, Xinxing; Huang, Yulin; Du, Zhiyun; et al, Tetrahedron Letters, 2016, 57(30), 3379-3381

Synthetic Circuit 23

Reaction Conditions
1.1 Catalysts: Iodylbenzene Solvents: Acetonitrile ;  rt
Reference
Iodylbenzene
Moriarty, Robert M.; Kosmeder, Jerome W. II; Banwell, Martin G.; Offermann, Daniel A., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-3

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  2 h, rt
Reference
Tri(3-pyridyl)- and Tri(4-pyridyl)-phosphine Chalcogenides and Their Complexes with ZnTPP (TPP = Tetraphenylporphyrinate)
Dubovan, Lea; Poellnitz, Alpar; Silvestru, Cristian, European Journal of Inorganic Chemistry, 2016, 2016(10), 1521-1527

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: (OC-6-26)-Superoxido[1,4,8-trimethyl-11-[(2-pyridinyl-κN)methyl]-1,4,8,11-tetraa… Solvents: Acetonitrile ;  -10 °C
Reference
Tuning the Reactivity of Chromium(III)-Superoxo Species by Coordinating Axial Ligands
Goo, Yi Re; Maity, Annada C.; Cho, Kyung-Bin; Lee, Yong-Min; Seo, Mi Sook; et al, Inorganic Chemistry, 2015, 54(21), 10513-10520

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  rt; > 1 min, rt; 15 min, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  > 1 min, rt
Reference
Rhodium(III)-Catalyzed Direct Coupling of Arylphosphine Derivatives with Heterobicyclic Alkenes: A Concise Route to Biarylphosphines and Dibenzophosphole Derivatives
Unoh, Yuto; Satoh, Tetsuya; Hirano, Koji; Miura, Masahiro, ACS Catalysis, 2015, 5(11), 6634-6639

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Benzene ;  rt
Reference
The reactivity of manganese dioxide towards different substrates in organic solvents
Alberti, Angelo; Astolfi, Paola; Carloni, Patricia; Greci, Lucedio; Rizzoli, Corrado; et al, New Journal of Chemistry, 2015, 39(11), 8964-8970

Synthetic Circuit 28

Reaction Conditions
1.1 Reagents: (OC-6-33)-(Acetonitrile)(4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane… Solvents: Dichloromethane ;  -40 °C
Reference
Oxoiron(IV) Complex of the Ethylene-Bridged Dialkylcyclam Ligand Me2EBC
England, Jason; Prakash, Jai; Cranswick, Matthew A.; Mandal, Debasish; Guo, Yisong; et al, Inorganic Chemistry, 2015, 54(16), 7828-7839

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: Iodosylbenzene Catalysts: (OC-6-44)-Chloro(1,10-phenanthroline-κN1,κN10)[S-[4-[4-([2,2′:6′,2′′-terpyridin]… Solvents: Acetonitrile ;  1 h, rt
Reference
Mononuclear ruthenium(II) and rhodium(III) complexes with S-[4-(2,2:6',2''-terpyridin-4'-yl)phenoxy]butyl ethanethioate and 4'-[4-((1,2-dithiolan-3-yl)butylcarboxy)phenyl]-2,2':6',2''-terpyridine: Synthesis,electrochemistry, antibacterial activity and catalytic application
Beloglazkina, Elena K.; Majouga, Alexander G.; Manzheliy, Eugeniy A.; Moiseeva, Anna A.; Lin'kova, Yulia V.; et al, Polyhedron, 2015, 85, 800-808

Triphenylphosphine oxide Raw materials

Triphenylphosphine oxide Preparation Products

Triphenylphosphine oxide Suppliers

Jiangsu Xinsu New Materials Co., Ltd
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(CAS:791-28-6)
SFD1122
in Stock
25KG,200KG,1000KG
99%
Wednesday, 11 December 2024 17:02

Triphenylphosphine oxide Related Literature

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